molecular formula C11H14F2N2O2 B13904301 tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate

Cat. No.: B13904301
M. Wt: 244.24 g/mol
InChI Key: FLQQBLOPYWYHEG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate is an organic compound with the molecular formula C12H16F2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a difluoromethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of 2-(difluoromethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, typically at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield methyl-substituted derivatives .

Scientific Research Applications

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is particularly important for its biological activity, as it can form strong interactions with target proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
  • tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Uniqueness

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6-14-8(7)9(12)13/h4-6,9H,1-3H3,(H,15,16)

InChI Key

FLQQBLOPYWYHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)F

Origin of Product

United States

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